Electrophilicity Gain by 6-Bromo Substitution
The predicted acid dissociation constant (pKa) of the conjugate acid serves as a quantitative proxy for sulfonyl chloride electrophilicity. 6-Bromopyridine-3-sulfonyl chloride exhibits a predicted pKa of −6.17 ± 0.11, reflecting strong electron withdrawal by the 6-bromo substituent adjacent to the pyridine nitrogen [1]. By comparison, the unsubstituted pyridine-3-sulfonyl chloride has a predicted pKa of −1.77 ± 0.11 , while the isomeric 5-bromopyridine-3-sulfonyl chloride (bromine meta to nitrogen) shows a predicted pKa of −4.09 ± 0.21 . The 4.40 pKa unit difference between the 6-bromo and unsubstituted analogs corresponds to an approximately 25,000-fold increase in acidity (ΔpKa × log₁₀), translating to substantially faster nucleophilic substitution kinetics under identical conditions.
| Evidence Dimension | Predicted pKa (conjugate acid acidity; lower = stronger electron withdrawal = higher sulfonyl chloride electrophilicity) |
|---|---|
| Target Compound Data | pKa = −6.17 ± 0.11 (6-Bromopyridine-3-sulfonyl chloride) |
| Comparator Or Baseline | pKa = −1.77 ± 0.11 (Pyridine-3-sulfonyl chloride, unsubstituted); pKa = −4.09 ± 0.21 (5-Bromopyridine-3-sulfonyl chloride) |
| Quantified Difference | ΔpKa = −4.40 vs unsubstituted (~25,000× acidity enhancement); ΔpKa = −2.08 vs 5-bromo isomer (~120× acidity enhancement) |
| Conditions | Predicted values (ACD/Labs or analogous software); referenced from chemical database entries |
Why This Matters
The 6-bromo isomer is the most electrophilic among common 3-sulfonyl chloride analogs, enabling faster sulfonamide/sulfonate ester formation at lower temperatures or with less nucleophilic amines, directly impacting reaction throughput and scope.
- [1] Chemdad. 6-Bromopyridine-3-sulfonyl chloride, CAS 886371-20-6, pKa = −6.17±0.11. Available at: https://chemdad.com/index.php?c=article&id=20703 (accessed 2026). View Source
